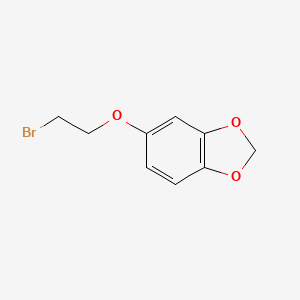

5-(2-Bromoethoxy)-2H-1,3-benzodioxole

Description

5-(2-Bromoethoxy)-2H-1,3-benzodioxole, a specialized organic compound, is increasingly recognized for its utility in the synthesis of complex molecules. Its chemical structure, featuring a benzodioxole core appended with a bromoethoxy side chain, presents a dual functionality that is highly advantageous for synthetic chemists.

| Property | Value |

| CAS Number | 59825-75-1 |

| Molecular Formula | C9H9BrO3 |

| Molecular Weight | 245.07 g/mol |

This table provides the basic chemical identification data for 5-(2-Bromoethoxy)-2H-1,3-benzodioxole.

The benzodioxole moiety, also known as the methylenedioxyphenyl group, is a common structural motif found in a wide array of naturally occurring and synthetic compounds. The introduction of halogen and alkoxy substituents onto this core structure significantly modulates its electronic properties and reactivity, thereby expanding its synthetic potential. Halogenation, in particular, provides a reactive handle for cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The utility of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole as a synthetic building block is underscored by its application in the preparation of novel bioactive molecules. For instance, it has been cited in patents related to the synthesis of new indenone and indanone derivatives. chiralen.com These classes of compounds are of considerable interest in medicinal chemistry due to their potential therapeutic applications.

The synthetic versatility of this compound stems from the orthogonal reactivity of its functional groups. The benzodioxole ring can undergo electrophilic aromatic substitution, while the bromoethoxy side chain allows for the introduction of a wide range of functionalities through substitution reactions. This enables chemists to construct complex molecular frameworks in a stepwise and controlled manner.

Research into 2H-1,3-benzodioxole derivatives is a vibrant and expanding field, driven by the diverse biological activities exhibited by this class of compounds. Derivatives of 1,3-benzodioxole (B145889) are explored for a multitude of applications, including their use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. thermofisher.com

Recent research has focused on several key areas:

Medicinal Chemistry: The development of novel benzodioxole-containing compounds as potential therapeutic agents is a major research thrust. For example, derivatives have been investigated for their potential as anticancer agents and for their effects on the central nervous system. nih.govmdpi.comnih.gov

Agrochemicals: The benzodioxole scaffold is a key component in certain pesticides and synergists. Research in this area aims to develop new and more effective crop protection agents.

Materials Science: The unique electronic and photophysical properties of some benzodioxole derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromoethoxy)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIVYBLQEIFBAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559655 | |

| Record name | 5-(2-Bromoethoxy)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59825-75-1 | |

| Record name | 5-(2-Bromoethoxy)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-bromoethoxy)-2H-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 2 Bromoethoxy 2h 1,3 Benzodioxole and Analogous Benzodioxole Ethers

Strategic Approaches to the 2H-1,3-Benzodioxole Core Structure

The formation of the 2H-1,3-benzodioxole ring system is a foundational step in the synthesis of the target compound. This heterocyclic structure is typically synthesized from catechol or its derivatives through reactions that form the methylenedioxy bridge.

Condensation Reactions of Catechol Derivatives

One of the primary methods for constructing the 1,3-benzodioxole (B145889) ring is through the condensation of catechol with a suitable methylene (B1212753) source. metfop.edu.in This reaction is often catalyzed by a strong acid. For instance, the reaction of catechol with methanol (B129727) in the presence of an acid catalyst like hydrochloric acid or sulfuric acid can form the dioxole ring, with methanol serving as the source of the methylene bridge. metfop.edu.in The precise control of reaction conditions, such as temperature and pH, is critical to ensure a high yield and purity of the final product. metfop.edu.in

Various aldehydes and ketones can also be used in condensation reactions with catechol to form substituted 2H-1,3-benzodioxoles. google.com For example, acetone (B3395972) can react with catechol in the presence of hydrogen chloride to yield 2,2-dimethyl-1,3-benzodioxole. nih.gov This approach allows for the introduction of substituents at the 2-position of the benzodioxole ring.

| Reactants | Catalyst | Product | Reference |

| Catechol, Methanol | Strong Acid (e.g., HCl, H₂SO₄) | 1,3-Benzodioxole | metfop.edu.in |

| Catechol, Acetone | Hydrogen Chloride | 2,2-dimethyl-1,3-benzodioxole | nih.gov |

| Catechol, Aldehydes/Ketones | Carbon-based solid acid | Substituted 1,3-benzodioxoles | google.com |

Cyclization Reactions for Methylenedioxy Ring Formation

The cyclization to form the methylenedioxy ring can also be achieved by reacting catechol with dihalomethanes. stackexchange.com This reaction, a variation of the Williamson ether synthesis, involves the nucleophilic attack of the catecholate dianion on the dihalomethane. Common reagents for this purpose include dichloromethane, dibromomethane, and diiodomethane. stackexchange.com The reaction is typically carried out in the presence of a base, such as an alkali hydroxide (B78521) or carbonate, to deprotonate the catechol. stackexchange.com The choice of dihalomethane and reaction conditions can influence the yield of the desired 1,3-benzodioxole. stackexchange.com

Introduction of the Bromoethoxy Side Chain

Once the benzodioxole core is established, the next critical step is the introduction of the bromoethoxy side chain at the desired position, typically the 5-position for the target compound. This is generally accomplished through a two-step process involving an initial etherification followed by halogenation.

Etherification Reactions, including Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for forming ethers. taylorandfrancis.com In the context of synthesizing 5-(2-Bromoethoxy)-2H-1,3-benzodioxole, a key intermediate is 5-hydroxy-2H-1,3-benzodioxole, also known as sesamol (B190485). nih.gov The synthesis of the target compound can be achieved through the reaction of sesamol with 1,2-dibromoethane (B42909). chemspider.com

This reaction follows an SN2 mechanism where the phenoxide ion of sesamol, generated by a base such as potassium carbonate, acts as a nucleophile and attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion. taylorandfrancis.comchemspider.com To favor mono-alkylation and minimize the formation of a diether byproduct, the reaction conditions, including the stoichiometry of the reactants, must be carefully controlled. chemspider.com The use of a polar aprotic solvent, such as acetone or DMF, can facilitate this reaction. chemspider.comrsc.org

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Product |

| tert-butyl-4-hydroxyphenylcarbamate | 1,2-dibromoethane | K₂CO₃ | Acetone | tert-butyl 4-(2-bromoethoxy)phenylcarbamate |

| Sesamol | Chloroethyl acetate | K₂CO₃ | DMF | (Benzo metfop.edu.intaylorandfrancis.comdioxol-5-yloxy)-acetic acid ethyl ester |

Halogenation Strategies for Alkoxy Moieties

An alternative pathway to 5-(2-Bromoethoxy)-2H-1,3-benzodioxole involves the initial synthesis of 2-(benzo[d] metfop.edu.intaylorandfrancis.comdioxol-5-yloxy)ethanol, which is then converted to the desired bromo-compound. This intermediate can be prepared by reacting sesamol with 2-chloroethanol. The subsequent conversion of the terminal hydroxyl group of the ethoxy side chain to a bromide can be achieved using standard halogenating agents.

Common reagents for this transformation include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). commonorganicchemistry.commasterorganicchemistry.com These reagents are effective for converting primary alcohols to alkyl bromides. The reaction with PBr₃ typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry if a chiral center is present. commonorganicchemistry.commasterorganicchemistry.com

| Reagent | Substrate | Key Features |

| Phosphorus tribromide (PBr₃) | Primary and secondary alcohols | SN2 mechanism, inversion of stereochemistry. commonorganicchemistry.commasterorganicchemistry.com |

| Thionyl bromide (SOBr₂) | Alcohols | More reactive than SOCl₂, not compatible with pyridine. commonorganicchemistry.com |

| Appel Reaction (PPh₃/CBr₄) | Alcohols | SN2 mechanism, inversion of stereochemistry. commonorganicchemistry.com |

Synthesis of Key Intermediates and Structural Analogues Bearing the Bromoethoxy Group

The synthesis of structural analogues of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole often involves similar synthetic strategies, starting with variously substituted catechols or benzodioxoles. For instance, derivatives of sesamol can be synthesized and subsequently subjected to etherification with 1,2-dibromoethane to yield a range of analogues. google.com

Furthermore, the bromoethoxy group itself can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of benzodioxole derivatives. For example, the bromide can be displaced by various nucleophiles to introduce different functional groups at the terminus of the ethoxy chain.

The synthesis of key intermediates, such as 5-bromo-1,3-benzodioxole, can also be a starting point for the elaboration of more complex structures. researchgate.net This intermediate can undergo further reactions, such as metal-catalyzed cross-coupling reactions, to introduce various substituents onto the aromatic ring before or after the introduction of the bromoethoxy side chain.

Advanced Synthetic Techniques and Catalytic Approaches in Benzodioxole Ether Construction

The synthesis of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole and its analogs often requires efficient and selective methods. Modern organic synthesis has moved towards advanced techniques that offer improvements in yield, reaction time, and environmental impact over traditional methods. Catalytic approaches, in particular, play a crucial role in enhancing the efficiency of constructing the benzodioxole ether framework. These methods include phase transfer catalysis, microwave-assisted synthesis, and the strategic use of organometallic reagents.

Application of Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. jetir.orgjetir.org In the context of synthesizing benzodioxole ethers, PTC is particularly useful for the O-alkylation of phenolic precursors, such as sesamol (3,4-methylenedioxyphenol). The technique typically involves an aqueous phase containing the deprotonated phenol (B47542) (phenoxide) and an organic phase containing the alkylating agent (e.g., 1,2-dibromoethane to form the bromoethoxy side chain).

A phase transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt (often referred to as 'quats'), transports the phenoxide anion from the aqueous phase to the organic phase. jetir.org This transfer overcomes the insolubility of the ionic nucleophile in the organic medium, allowing it to react with the electrophilic alkylating agent. jetir.org The advantages of using PTC in the construction of benzodioxole ethers include:

Milder Reaction Conditions: It often eliminates the need for strong, anhydrous bases and hazardous, non-polar solvents. jetir.org

Increased Reaction Rates: By bringing the reactants together, PTC can significantly accelerate reaction times compared to uncatalyzed heterogeneous reactions. princeton.edu

Improved Yields and Purity: The process can lead to higher yields and cleaner reactions with fewer side products. crdeepjournal.org

Green Chemistry: PTC is considered a green chemistry approach as it often allows for the use of water as a solvent, reducing the reliance on volatile organic compounds. jetir.org

Crown ethers are another class of catalysts effective in PTC, particularly for solid-liquid phase transfers. jetir.orgprinceton.edu They function by encapsulating the metal cation (e.g., K⁺ from potassium phenoxide) within their central cavity, rendering the cation soluble in the organic phase and liberating the "naked" anion for reaction. jetir.org

Table 1: Common Phase Transfer Catalysts and Conditions for O-Alkylation

| Catalyst Type | Example Catalyst | Typical Phases | Reaction |

| Quaternary Ammonium Salt | Tetrabutylammonium (B224687) bromide (TBAB) | Liquid-Liquid (e.g., Toluene/Water) | Williamson Ether Synthesis |

| Quaternary Phosphonium Salt | Tetrabutylphosphonium chloride (TBPC) | Liquid-Liquid or Solid-Liquid | Williamson Ether Synthesis |

| Crown Ether | 18-Crown-6 | Solid-Liquid (e.g., Toluene/Solid K₂CO₃) | Williamson Ether Synthesis |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. researchgate.net Unlike conventional heating which relies on thermal conduction, microwave irradiation heats the reaction mixture uniformly and rapidly by direct interaction with polar molecules. nih.gov This efficient energy transfer can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. tandfonline.comresearchgate.net

In the synthesis of benzodioxole rings, microwave irradiation can be applied to the reaction of a catechol with various reagents. researchgate.nettandfonline.com For instance, the condensation of catechol with benzoic acid derivatives in the presence of a catalyst like polyphosphoric acid can be completed in seconds to minutes under microwave heating, compared to much longer periods required for conventional methods. tandfonline.comtandfonline.com This approach offers a simple, economical, and effective route to the benzodioxole core. researchgate.net

Key advantages of microwave-assisted procedures in this context include:

Rapid Reaction Times: Significant reduction in synthesis duration. tandfonline.com

Higher Yields: Often provides improved product yields. researchgate.nettandfonline.com

Green Approach: Minimizes the use of toxic solvents and harmful chemicals. tandfonline.comresearchgate.net

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Benzodioxoles

| Reactants | Method | Reaction Time | Yield | Reference |

| Catechol and Benzoic Acid | Microwave-Assisted | 30-120 seconds | 60-85% | tandfonline.com |

| Catechol and Aldehydes/Ketones | Conventional Reflux | 7.5-70 hours | 18-77% | researchgate.net |

| Catechol and Aldehydes/Ketones | Microwave-Assisted | 90-120 minutes | 87-96% | researchgate.net |

Utilization of Organolithium and Organomagnesium Chemistry

Organolithium and organomagnesium (Grignard) reagents are highly reactive organometallic compounds that primarily function as potent nucleophiles and strong bases in organic synthesis. libretexts.orgsigmaaldrich.com While not typically used to directly construct the ether linkage in compounds like 5-(2-Bromoethoxy)-2H-1,3-benzodioxole, they are indispensable for creating functionalized precursors and analogs. Their utility lies in the formation of carbon-carbon bonds and the introduction of various substituents onto the benzodioxole scaffold. libretexts.org

The carbon-metal bond in these reagents is highly polarized, making the carbon atom strongly nucleophilic and basic. libretexts.org This allows them to react with a wide range of electrophiles.

Applications in the synthesis of benzodioxole derivatives include:

Ring Functionalization: Directed ortho-metalation using an organolithium reagent like n-butyllithium can introduce substituents at specific positions on the benzodioxole aromatic ring. This allows for the synthesis of more complex analogs that would be difficult to prepare otherwise.

Synthesis of Ketone Precursors: Grignard reagents can add to nitriles or acid chlorides to produce ketones. libretexts.org For example, a Grignard reagent derived from a brominated benzodioxole could be used to synthesize a ketone derivative, which could then be further modified.

Formation of Alcohols: The most common application is the addition to carbonyl compounds (aldehydes, ketones, esters) to form secondary or tertiary alcohols, which can serve as intermediates for further transformations. libretexts.orglibretexts.org

These reagents are highly sensitive to water and other protic sources, requiring anhydrous conditions for their preparation and use. masterorganicchemistry.com Solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential for stabilizing Grignard reagents. libretexts.org

Table 3: Representative Reactions of Organometallic Reagents in Synthesis

| Reagent Type | Example Reagent | Electrophile | Product Type |

| Organolithium | n-Butyllithium (n-BuLi) | Aromatic C-H | Lithiated Aromatic |

| Organolithium | Phenyl Lithium (PhLi) | Ketone (e.g., Acetone) | Tertiary Alcohol |

| Grignard Reagent | Ethylmagnesium Bromide (EtMgBr) | Aldehyde (e.g., Acetaldehyde) | Secondary Alcohol |

| Grignard Reagent | Methylmagnesium Iodide (MeMgI) | Carbon Dioxide (CO₂) | Carboxylic Acid |

Reactivity and Chemical Transformations of 5 2 Bromoethoxy 2h 1,3 Benzodioxole

Nucleophilic Substitution Reactions Involving the Bromoethoxy Moiety

The bromoethoxy group of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole features a primary alkyl bromide, which is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion, which is a good leaving group. This pathway is favored due to the low steric hindrance at the primary carbon center.

A wide array of nucleophiles can be employed to generate various derivatives. For instance, a common transformation is the synthesis of aryl ethers through the Williamson ether synthesis, where a phenoxide anion acts as the nucleophile. Similarly, reactions with other nucleophiles such as amines, cyanide, and azide (B81097) ions lead to the formation of secondary amines, nitriles, and alkyl azides, respectively. These transformations are fundamental for building more complex molecular architectures.

| Nucleophile | Reagent Example | Product Class | Typical Conditions |

|---|---|---|---|

| Alkoxide/Phenoxide (RO⁻) | Sodium Phenoxide | Ether | Base (e.g., K₂CO₃, NaH) in polar aprotic solvent (e.g., DMF, Acetone) |

| Amine (RNH₂) | Piperidine | Secondary/Tertiary Amine | Heat in a suitable solvent, often with a non-nucleophilic base |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile | Polar aprotic solvent (e.g., DMSO) |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Alkyl Azide | Polar aprotic solvent (e.g., DMF) |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol | Aqueous solvent, heat |

Cross-Coupling Reactions and Functionalization Strategies

The carbon-bromine bond in the ethoxy moiety can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

While traditionally applied to aryl and vinyl halides, the Suzuki-Miyaura coupling has been adapted for unactivated primary alkyl bromides. nih.govmit.eduyonedalabs.com This reaction involves the palladium-catalyzed coupling of the alkyl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. yonedalabs.comlibretexts.org For primary alkyl bromides like the one in 5-(2-Bromoethoxy)-2H-1,3-benzodioxole, successful coupling often requires the use of specialized ligands, typically bulky and electron-rich phosphines, which facilitate the challenging oxidative addition step and prevent side reactions like β-hydride elimination. nih.gov This methodology allows for the formation of a new carbon-carbon bond, extending the ethoxy chain with various alkyl or aryl groups. nih.gov

| Component | Example | Purpose |

|---|---|---|

| Alkyl Halide | 5-(2-Bromoethoxy)-2H-1,3-benzodioxole | Electrophilic Partner |

| Organoboron Reagent | Phenylboronic Acid | Nucleophilic Partner |

| Palladium Catalyst | Pd(OAc)₂ / PCy₃ | Catalyzes C-C bond formation |

| Base | Potassium Phosphate (K₃PO₄) | Activates the organoboron reagent |

| Solvent | Toluene / Water | Reaction Medium |

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be applied to primary alkyl bromides.

Sonogashira Coupling: This reaction traditionally couples terminal alkynes with aryl or vinyl halides. However, recent advancements have enabled the use of unactivated alkyl halides through modified catalytic systems, often employing nickel or copper catalysts in addition to or in place of palladium. thieme-connect.comwikipedia.orgnih.gov This provides a direct route to introduce an alkyne functional group at the terminus of the ethoxy chain. The reaction typically proceeds via oxidative addition of the alkyl halide to the metal center, followed by transmetalation with a copper acetylide and subsequent reductive elimination. thieme-connect.com

Heck Reaction: The Heck reaction classically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org Its intermolecular application with unactivated alkyl halides has been a significant challenge but has been achieved using specific palladium catalysts. nih.govrsc.org The reaction can proceed through organometallic or hybrid organometallic-radical pathways, leading to the formation of a new C-C bond and functionalization of the alkene. nih.gov This would allow for the coupling of the bromoethoxy moiety with various olefinic substrates.

Electrophilic Aromatic Substitution on the Benzodioxole Ring System

The 1,3-benzodioxole (B145889) ring system is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com The 5-(2-bromoethoxy) group acts as an activating substituent due to the electron-donating resonance effect of the ether oxygen atom. This effect increases the electron density of the aromatic ring, making it more nucleophilic.

The alkoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho, C6) and opposite (para, C4) to itself. mnstate.edu Given that the C4 position is already part of the dioxole ring fusion, substitution is strongly favored at the C6 position. Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br or Cl) onto the aromatic ring, typically at the C6 position, using reagents like Br₂ with a Lewis acid catalyst.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The resulting nitro group can be a precursor for an amino group.

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups using an acyl halide or alkyl halide with a strong Lewis acid catalyst like AlCl₃. wikipedia.org Care must be taken as the benzodioxole ring can be sensitive to the harsh conditions of traditional Friedel-Crafts reactions. nih.govmdma.ch Milder conditions or alternative catalysts are often preferred. nih.gov

Radical Reactions Involving the Bromoethoxy Group

The carbon-bromine bond in the bromoethoxy moiety is the weakest bond in that part of the molecule and can undergo homolytic cleavage to form a primary alkyl radical. uky.educhemistrysteps.com This process is typically initiated by heat or ultraviolet (UV) light, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org

Once formed, the primary radical is a highly reactive intermediate that can participate in several types of reactions:

Radical Addition: The radical can add across the double bond of an alkene, initiating a chain reaction that results in the formation of a new C-C bond.

Dehalogenation: In the presence of a radical reducing agent like tributyltin hydride (Bu₃SnH), the bromine atom can be replaced with a hydrogen atom. libretexts.org This reaction proceeds via a radical chain mechanism where the tributyltin radical abstracts the bromine atom, generating the alkyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH. libretexts.org

These radical pathways offer an alternative to ionic reactions for modifying the side chain of the molecule.

Functional Group Interconversions and Derivatization Strategies

The reactivity of the bromoethoxy group allows for numerous functional group interconversions, making 5-(2-Bromoethoxy)-2H-1,3-benzodioxole a useful building block for creating a library of derivatives. Many of these strategies are based on the SN2 reactivity discussed in section 3.1.

Key derivatization strategies include:

Conversion to Alcohol: Hydrolysis of the bromide with a base like sodium hydroxide yields the corresponding alcohol, 5-(2-hydroxyethoxy)-2H-1,3-benzodioxole. This alcohol can then be further oxidized to an aldehyde or carboxylic acid.

Conversion to Amine: Reaction with sodium azide followed by reduction (e.g., with LiAlH₄ or via catalytic hydrogenation) provides a route to the primary amine, 5-(2-aminoethoxy)-2H-1,3-benzodioxole.

Conversion to Carboxylic Acid: The bromide can be converted to a nitrile using sodium cyanide, which can then be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, [2-(2H-1,3-benzodioxol-5-yloxy)]acetic acid.

These interconversions highlight the versatility of the bromoethoxy moiety as a handle for introducing a wide range of functionalities, enabling the synthesis of diverse and complex target molecules.

Reactions as a Precursor to Cyclic Ether Formation

The chemical compound 5-(2-Bromoethoxy)-2H-1,3-benzodioxole is a notable precursor for the synthesis of cyclic ethers through intramolecular cyclization. This reactivity is primarily attributed to the presence of a bromoethoxy group attached to the benzodioxole ring system. The bromoethoxy moiety contains both a nucleophilic oxygen atom (once deprotonated) and an electrophilic carbon atom attached to the bromine, setting the stage for an intramolecular nucleophilic substitution reaction. This process, a variation of the well-established Williamson ether synthesis, leads to the formation of a new heterocyclic ring fused to the benzodioxole core.

The intramolecular cyclization of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole is anticipated to yield a derivative of dihydrobenzo[e] nih.govnih.govdioxine. This transformation is typically facilitated by a base, which deprotonates the hydroxyl group that would be formed upon hydrolysis of the ether linkage, or more directly, facilitates the intramolecular displacement of the bromide ion by the oxygen atom of the ethoxy group. The reaction proceeds via an SN2 mechanism, where the oxygen atom acts as the nucleophile, attacking the carbon atom bonded to the bromine, which serves as the leaving group. masterorganicchemistry.comwikipedia.org The formation of a six-membered ring is generally favored in such intramolecular reactions. masterorganicchemistry.com

Detailed research on the intramolecular cyclization of the specific compound 5-(2-Bromoethoxy)-2H-1,3-benzodioxole is not extensively documented in publicly available literature. However, the synthesis of analogous structures, such as derivatives of 2,3-dihydrobenzo[b] nih.govnih.govdioxine, provides valuable insights into the expected reaction conditions and outcomes. For instance, the synthesis of Methyl 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxylate has been achieved by reacting a substituted catechol with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide. nih.gov This reaction mirrors the intramolecular process that 5-(2-Bromoethoxy)-2H-1,3-benzodioxole would undergo.

The following table summarizes representative conditions and findings for analogous intramolecular etherification reactions that lead to the formation of cyclic ethers.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 2,3-dihydroxybenzoate and 1,2-dibromoethane | K₂CO₃, DMF, reflux | Methyl 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxylate | Not specified | nih.gov |

| 4-Iodobutane-1-ol | NaH | Tetrahydrofuran (B95107) | Not specified | organicchemistrytutor.com |

| Halohydrins | Base | Epoxides | Not specified | wikipedia.org |

The efficiency of the cyclization is influenced by several factors, including the choice of base, solvent, and reaction temperature. Strong, non-nucleophilic bases are often preferred to promote deprotonation without competing in intermolecular side reactions. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO often being effective in SN2 reactions. nih.gov The successful formation of the cyclic ether demonstrates the utility of bromoalkoxy-substituted aromatic compounds as valuable intermediates in the synthesis of complex heterocyclic molecules.

Mechanistic Investigations of Reactions Involving 5 2 Bromoethoxy 2h 1,3 Benzodioxole

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway anticipated for 5-(2-Bromoethoxy)-2H-1,3-benzodioxole involves nucleophilic substitution, given the presence of a good leaving group (bromide) on a primary carbon. The most probable mechanism is a bimolecular nucleophilic substitution (SN2) reaction. This pathway is characteristic of primary alkyl halides reacting with a wide range of nucleophiles.

In a typical SN2 reaction involving 5-(2-Bromoethoxy)-2H-1,3-benzodioxole, a nucleophile (Nu-) would attack the electrophilic carbon atom attached to the bromine. This attack occurs from the backside, opposite to the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a single, concerted step where the nucleophile-carbon bond forms concurrently with the cleavage of the carbon-bromine bond.

The transition state is a highly organized arrangement where the central carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion. The reaction does not involve any stable intermediates.

A common example of such a reaction is the Williamson ether synthesis, where an alkoxide or phenoxide is the nucleophile. For instance, the reaction of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole with a phenoxide would proceed as follows:

Reactants: 5-(2-Bromoethoxy)-2H-1,3-benzodioxole and a nucleophile (e.g., sodium phenoxide).

Transition State: A pentacoordinate carbon center with partial bonds to the incoming phenoxide and the departing bromide.

Products: The corresponding ether and sodium bromide.

Elimination reactions (E2) could be a competing pathway, especially with sterically hindered or strongly basic nucleophiles. However, for a primary substrate like 5-(2-Bromoethoxy)-2H-1,3-benzodioxole, the SN2 pathway is generally favored.

Kinetic Studies of Key Transformations

The rate law can be expressed as:

Rate = k [5-(2-Bromoethoxy)-2H-1,3-benzodioxole] [Nucleophile]

Where k is the rate constant. The magnitude of k would be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger, less sterically hindered nucleophiles would lead to a faster reaction rate. Polar aprotic solvents, such as DMSO or DMF, are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

Hypothetical Kinetic Data for the Reaction with Sodium Phenoxide in DMSO at 25°C

| Experiment | [5-(2-Bromoethoxy)-2H-1,3-benzodioxole] (M) | [Sodium Phenoxide] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 3.0 x 10-4 |

This table presents illustrative data for educational purposes.

The Role of Catalysis in Directing Reaction Mechanisms

In reactions involving 5-(2-Bromoethoxy)-2H-1,3-benzodioxole, particularly under heterogeneous conditions (e.g., a solid-liquid or liquid-liquid reaction mixture), phase-transfer catalysis can play a crucial role. A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the nucleophile from the aqueous or solid phase to the organic phase where the substrate is dissolved.

The mechanism of phase-transfer catalysis in a Williamson ether synthesis, for example, would involve the following steps:

The PTC cation (Q+) pairs with the nucleophilic anion (Nu-) in the aqueous or solid phase.

The resulting ion pair (Q+Nu-) is soluble in the organic phase and diffuses across the phase boundary.

In the organic phase, the nucleophile reacts with 5-(2-Bromoethoxy)-2H-1,3-benzodioxole via the SN2 mechanism.

The leaving group (Br-) pairs with the PTC cation (Q+Br-), and this new ion pair returns to the aqueous or solid phase, allowing the catalyst to participate in another cycle.

The use of a PTC can significantly increase the reaction rate by overcoming the insolubility of the nucleophile in the organic solvent, thus increasing the effective concentration of the nucleophile in the vicinity of the substrate.

Transition State Analysis in Stereoselective and Regioselective Processes

As previously discussed, the reaction of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole with a nucleophile is expected to proceed through an SN2 transition state. This transition state has a trigonal bipyramidal geometry, with the three non-reacting groups on the electrophilic carbon lying in a plane, and the nucleophile and the leaving group occupying the apical positions.

Computational studies on analogous SN2 reactions have provided insights into the energetics and geometry of the transition state. nih.gov The energy of the transition state is a critical determinant of the reaction rate. Factors that stabilize the transition state will lower the activation energy and increase the reaction rate.

Illustrative Calculated Properties of the SN2 Transition State for the Reaction with Hydroxide (B78521) Ion

| Parameter | Value |

| C-O Bond Length (forming) | ~2.1 Å |

| C-Br Bond Length (breaking) | ~2.4 Å |

| O-C-Br Bond Angle | ~180° |

| Activation Energy (ΔG‡) | 20-25 kcal/mol |

This table presents hypothetical data based on computational models of similar SN2 reactions for illustrative purposes.

The regioselectivity of the reaction is high, with the nucleophile exclusively attacking the primary carbon bearing the bromine atom, as attack at any other position is electronically and sterically disfavored. Since the electrophilic carbon is not a stereocenter, the stereoselectivity of the reaction is not a factor in this specific case.

Strategic Utilization of 5 2 Bromoethoxy 2h 1,3 Benzodioxole in Complex Molecule Synthesis

Function as a Versatile Synthetic Intermediate and Building Block

5-(2-Bromoethoxy)-2H-1,3-benzodioxole is primarily utilized as a versatile synthetic intermediate and building block. Its utility stems from the two key reactive sites within its structure: the aromatic benzodioxole ring and the terminal bromine atom on the ethoxy side chain. The bromine atom acts as a good leaving group, making the side chain susceptible to nucleophilic substitution reactions. This allows for the facile attachment of the entire benzo[d] beilstein-journals.orgmdma.chdioxol-5-yloxy)ethyl moiety onto other molecules.

Recent patent literature highlights its crucial role as a starting material in the multi-step synthesis of pharmacologically relevant compounds. For instance, it is a key reactant in the preparation of intermediates, such as 2-(2-(benzo[d] beilstein-journals.orgmdma.chdioxol-5-yloxy)ethyl)malononitrile, which are subsequently used to build more elaborate heterocyclic systems. This demonstrates the compound's function as a foundational building block, enabling the introduction of the benzodioxole pharmacophore into a target molecule.

Design and Synthesis of Advanced Benzodioxole Derivatives with Specific Structural Features

The specific structural features of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole are strategically exploited in the design and synthesis of advanced derivatives, particularly substituted indenones. Patent literature provides detailed methodologies for its application in creating these complex structures, which are of interest in medicinal chemistry.

A notable application is in the synthesis of 2-(2-(benzo[d] beilstein-journals.orgmdma.chdioxol-5-yloxy)ethyl)-5,6-dimethoxy-1H-inden-1-one. The synthesis begins by reacting 5-(2-Bromoethoxy)-2H-1,3-benzodioxole with malononitrile in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). This nucleophilic substitution reaction yields an important intermediate, 2-(2-(benzo[d] beilstein-journals.orgmdma.chdioxol-5-yloxy)ethyl)malononitrile.

This intermediate is then reacted with a substituted benzaldehyde, such as 2-bromo-4,5-dimethoxybenzaldehyde, under specific conditions to construct the indenone core. This subsequent step involves a multi-component reaction that ultimately leads to the formation of the final indenone derivative. A similar pathway is employed to synthesize 2-(2-(benzo[d] beilstein-journals.orgmdma.chdioxol-5-yloxy)ethyl)-1H-inden-1-one, showcasing the adaptability of this synthetic route.

The research findings for the synthesis of these indenone derivatives are summarized in the table below.

| Starting Material | Key Reagents | Intermediate Product | Final Product |

| 5-(2-Bromoethoxy)-2H-1,3-benzodioxole | 1. Malononitrile, K₂CO₃, DMF2. 2-Bromo-4,5-dimethoxybenzaldehyde | 2-(2-(benzo[d] beilstein-journals.orgmdma.chdioxol-5-yloxy)ethyl)malononitrile | 2-(2-(benzo[d] beilstein-journals.orgmdma.chdioxol-5-yloxy)ethyl)-5,6-dimethoxy-1H-inden-1-one |

| 5-(2-Bromoethoxy)-2H-1,3-benzodioxole | 1. Malononitrile, K₂CO₃, DMF2. 2-Bromobenzaldehyde | 2-(2-(benzo[d] beilstein-journals.orgmdma.chdioxol-5-yloxy)ethyl)malononitrile | 2-(2-(benzo[d] beilstein-journals.orgmdma.chdioxol-5-yloxy)ethyl)-1H-inden-1-one |

Application in Convergent and Divergent Synthetic Pathways for Polysubstituted Aromatics

A review of published scientific and patent literature does not currently provide specific examples of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole being used in complex convergent or divergent synthetic pathways for the creation of polysubstituted aromatics. The available information primarily details its use in linear synthetic sequences.

Cascade Reactions and Tandem Processes Initiated by 5-(2-Bromoethoxy)-2H-1,3-benzodioxole

There is currently no specific information available in the scientific or patent literature describing the use of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole as an initiator for cascade reactions or tandem processes. Its documented applications are confined to more conventional, stepwise synthetic transformations.

Computational and Theoretical Studies of 5 2 Bromoethoxy 2h 1,3 Benzodioxole

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For 1,3-benzodioxole (B145889) derivatives, these calculations are often employed to understand their reactivity and potential applications, such as in corrosion inhibition. researchgate.net Methods like Density Functional Theory (DFT) are used to determine optimized molecular geometries and electronic parameters. mdpi.com

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of molecular stability and reactivity. A smaller energy gap generally suggests higher reactivity. researchgate.net

For 5-(2-Bromoethoxy)-2H-1,3-benzodioxole, the benzodioxole ring is expected to be the primary site of electron density. The HOMO is likely localized on the aromatic ring, particularly the oxygen atoms and the benzene (B151609) ring, while the LUMO may be distributed over the aromatic system and the bromoethoxy side chain. The substituent's electronic effects can be quantitatively analyzed through these calculations. shareok.org

Table 1: Calculated Electronic Properties of a Representative Benzodioxole Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.3 eV |

Note: The data in this table is representative of a generic benzodioxole derivative and is intended for illustrative purposes. Actual values for 5-(2-Bromoethoxy)-2H-1,3-benzodioxole would require specific calculations.

Conformational Analysis and Rotamer Studies

Conformational analysis of similar flexible side chains on aromatic rings has shown that the relative energies of different conformers can vary significantly. rsc.org For the 2-bromoethoxy group, steric and electronic interactions will dictate the most stable conformations. For instance, gauche and anti conformations around the C-C bond will have different energies. Computational methods can be used to map the potential energy surface of the molecule as a function of the dihedral angles of the side chain, allowing for the identification of energy minima corresponding to stable rotamers.

The presence of different conformers can lead to complex experimental spectra, such as in NMR, due to the co-existence of multiple forms in solution. diamond.ac.uk Theoretical calculations of the energies of these rotamers can aid in the interpretation of such experimental data.

Theoretical Predictions of Reactivity and Reaction Energy Profiles

Theoretical calculations are instrumental in predicting the reactivity of a molecule by identifying its most reactive sites for electrophilic and nucleophilic attack. researchgate.net This is often achieved by analyzing the distribution of electron density and the frontier molecular orbitals (HOMO and LUMO). nih.gov

For 5-(2-Bromoethoxy)-2H-1,3-benzodioxole, the benzodioxole ring is electron-rich and therefore susceptible to electrophilic attack. The HOMO, which is primarily located on the ring, indicates the likely positions for electrophiles to react. Conversely, the bromoethoxy side chain contains electrophilic centers. The carbon atom attached to the bromine is a primary site for nucleophilic attack due to the electron-withdrawing nature of the bromine atom, which makes it a good leaving group. nih.govresearchgate.net

Reaction energy profiles for potential reactions can also be calculated. These profiles map the energy of the system as it progresses from reactants to products through a transition state. The height of the energy barrier, or activation energy, determines the rate of the reaction. By calculating these profiles for different possible reaction pathways, the most favorable pathway can be predicted. nih.gov For example, the energy profile for the substitution of the bromine atom by a nucleophile can be computationally modeled to understand the kinetics of this reaction.

Analysis of Solvation Effects and Intermolecular Interactions

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models can be used to study these solvation effects by treating the solvent either as a continuous medium (implicit solvation models) or by including individual solvent molecules (explicit solvation models). mwjscience.com These models can predict how the polarity of the solvent affects the stability of different conformers and the energy barriers of reactions.

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring in 5 2 Bromoethoxy 2h 1,3 Benzodioxole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the chemical environment of each nucleus. najah.edunih.gov

In the ¹H NMR spectrum, specific resonances confirm the presence of the key structural motifs. The protons of the methylenedioxy group (-O-CH₂-O-) on the benzodioxole ring typically appear as a characteristic singlet in the range of δ 6.11–6.13 ppm. najah.edunih.gov The aromatic protons on the benzene (B151609) ring exhibit signals in the aromatic region (δ 6.5–8.0 ppm), with their multiplicity and coupling constants revealing their substitution pattern. The ethoxy side chain (-O-CH₂-CH₂-Br) produces two distinct signals, typically triplets, corresponding to the methylene (B1212753) group adjacent to the oxygen and the methylene group adjacent to the bromine atom. Protons on a carbon next to an ether oxygen are characteristically shifted downfield, appearing in the δ 3.4 to 4.5 ppm region. pressbooks.pub

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbon of the methylenedioxy group is typically observed around δ 102 ppm. najah.edu Aromatic carbons resonate between δ 100-150 ppm, while the aliphatic carbons of the bromoethoxy chain appear in the upfield region of the spectrum. The carbon attached to the electronegative bromine atom would show a significant downfield shift compared to a standard alkyl carbon.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the final structural assignment. mdpi.com While 5-(2-Bromoethoxy)-2H-1,3-benzodioxole is achiral, NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be critical for determining the stereochemistry in more complex, chiral derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-(2-Bromoethoxy)-2H-1,3-benzodioxole Predicted values are based on typical shifts for benzodioxole and haloalkoxy functional groups.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 6.9 | 105 - 120 |

| -O-C H₂-O- | 5.9 - 6.2 | 101 - 103 |

| Ar-C -O | - | 145 - 150 |

| Ar-O-C H₂- | 4.1 - 4.4 | 68 - 72 |

| -CH₂-Br | 3.5 - 3.8 | 28 - 33 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole. The molecular formula of the compound is C₉H₉BrO₃, corresponding to a molecular weight of approximately 245.07 g/mol . chemicalbook.com High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous confirmation of the elemental formula. worldresearchersassociations.comresearchgate.net

Electron Ionization (EI) is a common MS technique that provides detailed structural information through analysis of fragmentation patterns. The molecular ion peak ([M]⁺) for 5-(2-Bromoethoxy)-2H-1,3-benzodioxole would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 244 and 246.

The fragmentation of the molecular ion provides further structural confirmation. Key fragmentation pathways would likely involve:

Cleavage of the C-Br bond: Loss of a bromine radical (•Br) to give a fragment at m/z 165.

Alpha-cleavage of the ether: Fission of the bond between the aromatic ring and the ether oxygen, or the C-O bond within the ethoxy chain.

Loss of the entire side chain: Cleavage of the Ar-O bond to yield a benzodioxole fragment and loss of the bromoethoxy chain.

Combining MS with techniques like Laser Desorption Ionization (LDI) can also be used to analyze benzodioxole derivatives, providing clear fragmentation data. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for 5-(2-Bromoethoxy)-2H-1,3-benzodioxole

| m/z Value | Proposed Fragment Structure/Identity |

|---|---|

| 244/246 | Molecular Ion [C₉H₉BrO₃]⁺ |

| 165 | [M - Br]⁺ |

| 151 | [M - CH₂CH₂Br]⁺ |

| 137 | [Benzodioxole fragment]⁺ |

| 107/109 | [CH₂CH₂Br]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress Tracking

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 5-(2-Bromoethoxy)-2H-1,3-benzodioxole. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorptions include:

C-O-C Stretching: The presence of the ether linkage is confirmed by strong C-O stretching bands. Aryl alkyl ethers typically show two distinct, strong absorptions in the regions of 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch). pressbooks.publibretexts.org The dioxole ring also contributes to absorptions in this fingerprint region. orientjchem.org

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring. researchgate.net

Aromatic C-H Stretching: A sharp absorption is typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorptions for the methylene groups of the ethoxy chain appear just below 3000 cm⁻¹.

C-Br Stretching: A band in the lower frequency region, typically 500-600 cm⁻¹, corresponds to the carbon-bromine bond.

IR spectroscopy is also a powerful tool for real-time reaction monitoring, often utilizing an in-situ Attenuated Total Reflectance (ATR) probe. researchgate.netjascoinc.comacs.org For instance, in the synthesis of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole from sesamol (B190485) and 1,2-dibromoethane (B42909), one could monitor the reaction by observing the disappearance of the phenolic -OH stretching band of the sesamol reactant (around 3200-3600 cm⁻¹) and the simultaneous appearance of the characteristic aryl alkyl ether C-O stretching bands of the product.

Table 3: Characteristic IR Absorption Bands for 5-(2-Bromoethoxy)-2H-1,3-benzodioxole

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3010 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1275 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether |

| 1020 - 1075 | Symmetric C-O-C Stretch | Aryl Alkyl Ether |

| 500 - 600 | C-Br Stretch | Alkyl Halide |

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Solvatochromic Investigations

UV-Visible and fluorescence spectroscopy provide insights into the electronic properties of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole. The UV-Vis absorption spectrum is governed by electronic transitions within the molecule, primarily the π → π* transitions of the benzodioxole aromatic system. These transitions typically result in strong absorption bands in the ultraviolet region.

Benzodioxole derivatives are known to be fluorescent, meaning they absorb light at a specific wavelength and then emit light at a longer wavelength. clockss.org The fluorescence properties are highly sensitive to the molecular structure and the local environment.

Solvatochromic studies, which examine the shift in absorption or emission maxima in solvents of varying polarity, can be used to investigate the electronic structure of the molecule. researchgate.netresearchgate.netsemanticscholar.org A significant shift with solvent polarity indicates a substantial difference in the dipole moment between the ground and excited electronic states. Such studies help to understand the nature of the excited state and the charge distribution within the molecule upon electronic excitation.

X-ray Crystallography in the Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining a single crystal of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole suitable for X-ray diffraction may be challenging, the technique is invaluable for characterizing crystalline derivatives.

A crystallographic analysis would provide exact data on:

Bond lengths and angles: Confirming the geometry of the benzodioxole ring and the bromoethoxy side chain.

Molecular Conformation: Revealing the torsion angles of the side chain and the conformation of the five-membered dioxole ring, which often adopts a flattened envelope shape. nih.gov

Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as C-H⋯O hydrogen bonds or π-π stacking, which dictate how molecules pack in the crystal lattice. iucr.org

In cases where obtaining large single crystals is difficult, micro-electron diffraction (microED) can be used on microcrystals to determine the 3D structure. najah.edu The combination of X-ray analysis with mass spectrometry on "crystalline sponges" that have encapsulated the analyte is another innovative approach for the structural analysis of non-crystalline benzodioxole derivatives. nih.gov

Table 4: Example Crystallographic Data for a Related Benzodioxole Derivative Data from 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole, illustrating typical parameters obtained. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁/c |

| Dihedral Angle (Benzothiazole/Benzodioxole) | 7.1 (1)° |

| Dioxole Ring Conformation | Flattened Envelope |

| Key Intermolecular Interaction | π–π stacking |

| Centroid–Centroid Distance | 3.705 (1) Å |

Stereochemical and Regiochemical Control in 5 2 Bromoethoxy 2h 1,3 Benzodioxole Transformations

Investigations into Regioselectivity in Substitution and Addition Reactions

Regioselectivity in reactions involving 5-(2-Bromoethoxy)-2H-1,3-benzodioxole can be considered at two primary sites: the aromatic benzodioxole ring and the bromoethoxy side chain.

Electrophilic Aromatic Substitution on the Benzodioxole Ring:

The 1,3-benzodioxole (B145889) ring system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen atoms. The 5-(2-bromoethoxy) substituent, being an alkoxy group, is also an activating group and directs incoming electrophiles to the ortho and para positions. Given that the para position to the alkoxy group is occupied by the fused dioxole ring, electrophilic substitution is anticipated to occur predominantly at the positions ortho to the bromoethoxy group.

Key electrophilic aromatic substitution reactions and their predicted regiochemical outcomes are summarized in the table below.

| Reaction | Reagents | Predicted Major Regioisomers |

|---|---|---|

| Halogenation | Br2, FeBr3 or NBS | 6-Bromo-5-(2-bromoethoxy)-2H-1,3-benzodioxole |

| Nitration | HNO3, H2SO4 | 5-(2-Bromoethoxy)-6-nitro-2H-1,3-benzodioxole |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 1-(5-(2-Bromoethoxy)-2H-1,3-benzodioxol-6-yl)ethan-1-one |

| Friedel-Crafts Alkylation | R-X, AlCl3 | 5-(2-Bromoethoxy)-6-alkyl-2H-1,3-benzodioxole |

Nucleophilic Substitution at the Bromoethoxy Side Chain:

The bromoethoxy side chain provides a reactive site for nucleophilic substitution at the carbon atom bearing the bromine. This reaction typically proceeds via an SN2 mechanism, where a nucleophile displaces the bromide ion. The regioselectivity of this process is highly predictable, with the nucleophile attacking the electrophilic carbon directly attached to the bromine atom.

Development of Stereoselective and Enantioselective Synthetic Approaches

The development of synthetic routes that control the stereochemistry of molecules is a significant focus of contemporary chemical research. For 5-(2-Bromoethoxy)-2H-1,3-benzodioxole, stereoselective and enantioselective approaches can be envisioned to introduce chirality either at the benzodioxole core or within the side chain.

Enantioselective Synthesis of Chiral 1,3-Benzodioxole Derivatives:

While the parent 5-(2-Bromoethoxy)-2H-1,3-benzodioxole is achiral, derivatives with stereocenters can be prepared using asymmetric synthesis methodologies. One potential strategy involves the enantioselective opening of a meso-epoxide with a substituted catechol, catalyzed by a chiral catalyst. This would establish a chiral center in the resulting benzodioxane ring system, a close structural analog of the benzodioxole.

Stereoselective Transformations of the Bromoethoxy Side Chain:

The bromoethoxy side chain can be a focal point for introducing chirality. For instance, the synthesis of a chiral precursor to 5-(2-Bromoethoxy)-2H-1,3-benzodioxole could be achieved through the enantioselective opening of a symmetrical epoxide with sesamol (B190485) (3,4-methylenedioxyphenol) in the presence of a chiral catalyst. This would yield a chiral β-hydroxy ether, which could then be converted to the corresponding chiral bromoethoxy derivative.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent stereoselective reaction, after which the auxiliary is removed.

Factors Influencing Diastereoselectivity and Enantioselectivity (e.g., Chiral Catalysis, Ligand Design)

The successful implementation of stereoselective reactions hinges on a variety of factors, with the choice of catalyst and ligand being paramount.

Chiral Catalysis:

Chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other. For transformations involving 5-(2-Bromoethoxy)-2H-1,3-benzodioxole and its precursors, several classes of chiral catalysts could be employed:

Chiral Lewis Acids: Complexes of metals such as titanium, aluminum, or chromium with chiral ligands can catalyze a range of enantioselective reactions, including Diels-Alder reactions, aldol (B89426) additions, and epoxide openings.

Chiral Brønsted Acids: Chiral phosphoric acids and their derivatives have emerged as powerful catalysts for a variety of enantioselective transformations.

Organocatalysts: Small organic molecules, such as proline and its derivatives or cinchona alkaloids, can effectively catalyze asymmetric reactions.

Ligand Design:

The design of the chiral ligand is critical to the success of a metal-based chiral catalyst. The ligand's steric and electronic properties create the specific chiral pockets and binding sites that are necessary for high enantioselectivity. Commonly used chiral ligands include those based on BINOL (1,1'-bi-2-naphthol), Salen (N,N'-bis(salicylidene)ethylenediamine), and various chiral phosphines. The modular nature of many of these ligands allows for fine-tuning of the catalyst's properties to optimize the stereochemical outcome for a specific reaction.

The table below illustrates potential applications of different chiral catalyst systems in the synthesis of chiral derivatives related to 5-(2-Bromoethoxy)-2H-1,3-benzodioxole.

| Catalyst System | Potential Application | Anticipated Stereochemical Control |

|---|---|---|

| Chiral Salen-Cr(III) Complex | Enantioselective opening of meso-epoxides with sesamol | Formation of a chiral β-hydroxy ether precursor |

| Chiral Phosphoric Acid | Asymmetric addition to an aldehyde derivative of 1,3-benzodioxole | Creation of a stereocenter in a side chain |

| Cinchona Alkaloid-based Catalyst | Phase-transfer-catalyzed asymmetric alkylation | Introduction of a chiral substituent |

Mechanistic Basis of Stereospecificity in Relevant Reactions

Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. This is a highly desirable feature in synthesis as it allows for the transfer of stereochemical information with high fidelity.

SN2 Reactions:

Nucleophilic substitution at the carbon bearing the bromine in the bromoethoxy side chain is expected to proceed via a stereospecific SN2 mechanism. In this concerted process, the nucleophile attacks from the side opposite to the leaving group (the bromide ion), resulting in an inversion of configuration at the stereocenter. If a chiral, enantiomerically pure starting material with a defined stereochemistry at the carbon bearing the bromine were used, the SN2 reaction would produce a single enantiomer of the product with the opposite configuration.

Epoxide Opening Reactions:

The ring-opening of epoxides is another example of a stereospecific reaction. The mechanism of nucleophilic attack on an epoxide is analogous to an SN2 reaction, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. This attack occurs with inversion of configuration at the carbon being attacked. Therefore, the stereochemistry of the starting epoxide will determine the stereochemistry of the resulting β-functionalized alcohol.

The understanding of these mechanistic principles is fundamental to the rational design of synthetic strategies that can control the stereochemical and regiochemical outcomes of transformations involving 5-(2-Bromoethoxy)-2H-1,3-benzodioxole, thereby enabling the synthesis of complex and stereochemically defined target molecules.

Sustainable Chemistry Aspects in 5 2 Bromoethoxy 2h 1,3 Benzodioxole Research

Application of Green Chemistry Principles in Synthesis and Transformations

The application of green chemistry principles is fundamental to developing more environmentally benign synthetic pathways for 5-(2-Bromoethoxy)-2H-1,3-benzodioxole. These principles provide a framework for chemists to assess and improve the sustainability of chemical processes. uniroma1.itacs.org A common synthetic route to this compound is the Williamson ether synthesis, involving the reaction of sesamol (B190485) (3,4-methylenedioxyphenol) with an excess of 1,2-dibromoethane (B42909) in the presence of a base. Examining this synthesis through the lens of green chemistry reveals several areas for potential improvement.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org An ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the final product, and no waste is generated.

For the synthesis of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole from sesamol and 1,2-dibromoethane with sodium hydroxide (B78521) as the base, the reaction is as follows:

C₇H₆O₃ (Sesamol) + C₂H₄Br₂ (1,2-Dibromoethane) + NaOH → C₉H₉BrO₃ (Product) + NaBr + H₂O

The atom economy for this process can be calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants.

Interactive Data Table: Atom Economy Calculation

| Reactant/Product | Formula | Molecular Weight ( g/mol ) | Role |

| Sesamol | C₇H₆O₃ | 138.12 | Reactant |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | Reactant |

| Sodium Hydroxide | NaOH | 39.997 | Reactant |

| Total Reactants | 365.977 | ||

| 5-(2-Bromoethoxy)-2H-1,3-benzodioxole | C₉H₉BrO₃ | 245.07 | Desired Product |

| Sodium Bromide | NaBr | 102.89 | Byproduct |

| Water | H₂O | 18.015 | Byproduct |

The percent atom economy is calculated as: (% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100)

% Atom Economy = (245.07 / 365.977) x 100 ≈ 66.96%

This calculation reveals that even with a 100% chemical yield, a significant portion of the reactant mass (33.04%) is converted into byproducts, highlighting a key area for improvement from a green chemistry perspective.

The first principle of green chemistry states that it is better to prevent waste than to treat or clean it up after it has been created. acs.org In the synthesis of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole, waste arises from byproducts (sodium bromide and water), unreacted starting materials, and the solvents used for the reaction and purification.

Key Strategies for Waste Minimization:

Stoichiometric Control: Precise control over the molar ratios of reactants can minimize the amount of unreacted starting materials that require separation and disposal. Using 1,2-dibromoethane in large excess, a common practice to drive the reaction, leads to significant waste of this reagent.

Solvent Recycling: Solvents used during the reaction and purification (e.g., column chromatography) account for a large portion of the process mass intensity. skpharmteco.com Implementing procedures to recycle and reuse these solvents can drastically reduce waste.

Catalytic Routes: Developing catalytic processes instead of stoichiometric ones can significantly reduce waste generation. firp-ula.org

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. skpharmteco.com Traditional Williamson ether syntheses often employ polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or dichloromethane, which are associated with health and environmental hazards. nih.govnajah.edu

Research in green chemistry focuses on replacing these hazardous solvents with safer alternatives.

Interactive Data Table: Comparison of Solvents

| Solvent | Hazards | Green Alternatives/Considerations |

| Dichloromethane (DCM) | Suspected carcinogen, volatile organic compound (VOC) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |

| N,N-Dimethylformamide (DMF) | Reproductive toxicity, VOC | Dimethyl sulfoxide (B87167) (DMSO) (often bio-based), Cyrene™ |

| Acetonitrile | Flammable, toxic | Greener solvent selection guides often rank it as usable but problematic. |

For the synthesis of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole, research could explore the use of greener solvents that have a lower environmental footprint and are less toxic. Furthermore, running reactions under solvent-free conditions or in aqueous media, perhaps with the aid of phase-transfer catalysts, represents an even more sustainable approach.

The use of catalysts is preferred over stoichiometric reagents because catalysts can increase reaction efficiency, are used in small amounts, and can often be recycled and reused. firp-ula.org While the base in the Williamson ether synthesis acts as a stoichiometric reagent, catalytic approaches can significantly improve the process's green credentials.

Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction between the water-soluble phenoxide salt of sesamol and the organically soluble 1,2-dibromoethane.

Advantages of Phase-Transfer Catalysis:

Milder Reaction Conditions: PTCs can enable reactions to proceed at lower temperatures, reducing energy consumption.

Reduced Need for Anhydrous Solvents: They can facilitate reactions in two-phase systems (e.g., aqueous/organic), eliminating the need for hazardous and costly anhydrous organic solvents.

Improved Selectivity: By promoting the desired O-alkylation, PTCs can reduce the formation of unwanted byproducts, thereby increasing selectivity and simplifying purification.

Higher Yields: Increased reaction rates often lead to higher product yields in shorter reaction times.

The eighth principle of green chemistry advises avoiding unnecessary derivatization, such as the use of protecting groups, whenever possible. acs.org Such steps add complexity to a synthesis, require additional reagents, and generate more waste.

The direct synthesis of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole from sesamol is an example that adheres to this principle. The phenolic hydroxyl group of sesamol is sufficiently reactive for the etherification reaction without the need for protecting other parts of the molecule. This direct approach is more efficient and generates less waste compared to a synthetic route that might involve protecting and deprotecting functional groups.

Assessment of Environmental Impact for Optimized Synthetic Routes

A comprehensive assessment of the environmental impact of a synthetic route involves analyzing the entire life cycle of the chemicals used, from raw material extraction to final disposal. For 5-(2-Bromoethoxy)-2H-1,3-benzodioxole, optimizing the synthetic route involves a comparative analysis of a "traditional" versus a "greener" pathway.

Interactive Data Table: Qualitative Environmental Impact Assessment

| Process Aspect | Traditional Route (e.g., DMF, high temp, excess reagent) | Optimized "Green" Route (e.g., PTC, greener solvent, stoich. control) |

| Raw Materials | High usage of 1,2-dibromoethane (hazardous). | Optimized stoichiometry reduces excess hazardous reagent. |

| Solvents | Use of hazardous solvents like DMF. | Use of safer, potentially bio-based solvents (e.g., DMSO, Cyrene™) or aqueous systems. |

| Energy Consumption | Higher temperatures required for longer reaction times. | Milder conditions (lower temperature) reduce energy demand. |

| Waste Generation | High E-Factor due to solvent waste and excess reagents. | Lower E-Factor due to solvent recycling and higher atom economy. |

| Safety | Increased risks associated with flammable, toxic solvents. | Reduced operational hazards due to use of safer materials. |

By systematically applying green chemistry principles, a synthetic route for 5-(2-Bromoethoxy)-2H-1,3-benzodioxole can be designed that is not only more efficient but also significantly less impactful on the environment. This involves a holistic approach that considers atom economy, waste, solvent choice, and energy usage to create a truly sustainable chemical process.

Future Directions and Emerging Research Avenues for 5 2 Bromoethoxy 2h 1,3 Benzodioxole

Development of Novel Catalytic Systems for Efficient Transformations

The reactivity of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole is largely dictated by the C-Br bond of the ethoxy chain and the aromatic C-H bonds of the benzodioxole ring. Future research will likely focus on the development of novel catalytic systems that can selectively activate these bonds to forge new, complex molecular architectures.

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to 5-(2-Bromoethoxy)-2H-1,3-benzodioxole holds significant promise. The development of new palladium, copper, and nickel catalysts with tailored ligand systems will be crucial for advancing its utility in cross-coupling reactions. For instance, more efficient catalysts for Suzuki-Miyaura coupling reactions could enable the synthesis of a diverse library of derivatives by introducing various aryl and heteroaryl substituents at the bromine-bearing carbon. worldresearchersassociations.comresearchgate.net Furthermore, the development of catalytic systems for C-O bond activation could open pathways for etherification reactions, expanding the range of accessible derivatives. umn.eduorganic-chemistry.org

In addition to traditional transition-metal catalysis, the exploration of photoredox catalysis could provide milder and more sustainable routes for the functionalization of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole. Light-mediated processes could enable novel transformations that are not accessible through thermal methods, such as the direct C-H functionalization of the benzodioxole ring.

The following table summarizes potential catalytic systems for future research:

| Catalytic System | Target Transformation | Potential Advantages |

| Advanced Palladium Catalysts | Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings | High efficiency, broad substrate scope, and functional group tolerance. |

| Copper-based Catalysts | Ullmann condensation, Chan-Lam coupling | Lower cost, unique reactivity profiles for C-O and C-N bond formation. |

| Nickel Catalysis | Reductive couplings, C-O bond activation | Earth-abundant metal, potential for novel bond disconnections. |

| Photoredox Catalysis | C-H functionalization, radical-mediated reactions | Mild reaction conditions, sustainable energy source, unique selectivity. |

| Dual Catalysis Systems | Combination of metal and organocatalysis | Synergistic effects leading to new reaction pathways and enhanced selectivity. |

Exploration of New Reaction Manifolds and Multicomponent Reactions

Beyond simple cross-coupling reactions, future research is expected to explore new reaction manifolds that can construct complex molecular scaffolds from 5-(2-Bromoethoxy)-2H-1,3-benzodioxole in a single step. Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are particularly attractive for their efficiency and atom economy. nih.govfrontiersin.orgnih.gov

The bromoethoxy group of 5-(2-Bromoethoxy)-2H-1,3-benzodioxole can serve as a key component in MCRs. For instance, it could participate in cascade reactions initiated by a nucleophilic substitution at the bromine-bearing carbon, followed by further transformations involving the benzodioxole ring or other functional groups introduced in the MCR. The development of novel MCRs involving this compound could lead to the rapid synthesis of diverse heterocyclic libraries with potential applications in medicinal chemistry and materials science.